molecular formula C10H20O2 B045773 p-Menthane-3,8-diol CAS No. 42822-86-6

p-Menthane-3,8-diol

Cat. No. B045773
CAS RN: 42822-86-6
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-UHFFFAOYSA-N
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Description

p-Menthane-3,8-diol, also known as para-menthane-3,8-diol, PMD, or menthoglycol, is an organic compound classified as a diol and a terpenoid . It is colorless and its name reflects the hydrocarbon backbone, which is that of p-menthane . A total of eight stereoisomers are possible, based on the three stereocenters of the ring . PMD is the active ingredient in some insect repellents . Its odor and chemical structure are similar to menthol and has a cooling feel .


Synthesis Analysis

PMD can be synthesized from a popular chemical (±)-citronellal in an environmentally friendly solvent of water . The catalytic performances of the AL-derived carbon acid catalysts prepared at different pyrolysis temperatures were better than those of other catalysts such as carbon black and H-USY . In particular, when the AL pyrolyzed at 500 °C was used as the carbon acid catalyst, the conversion of (±)-citronellal was as high as 97% with a high PMD yield of 86% .


Molecular Structure Analysis

The molecular structure of PMD is based on the three stereocenters of the ring . There are eight possible stereoisomers . The exact composition is rarely specified and is commonly assumed to be a complex mixture .


Chemical Reactions Analysis

The reaction mechanism suggested that p-menthane-3,8-diol may be formed along two pathways: One pathway directly forms p-menthane-3,8-diol, whilst the second pathway forms the isopulegol first, then proceeds to form product by hydrolysis .


Physical And Chemical Properties Analysis

p-Menthane-3,8-diol has a faint minty, herbaceous, eucalyptus-like odor . The cooling power is reported to be approximately 9.5 times that of (-)-menthol .

Mechanism of Action

Target of Action

p-Menthane-3,8-diol (PMD) is primarily targeted towards various insects, including mosquitoes, biting flies, and gnats . It acts as a potent insect repellent, interfering with their sensory receptors .

Mode of Action

The mode of action of PMD lies in its strong odor and chemical composition . PMD has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, PMD has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts . It confuses their sensory mechanisms, making it difficult for them to detect the presence of humans or animals .

Biochemical Pathways

The biosynthesis of p-Menthane-3,8-diol in the genus Mentha occurs exclusively in specialized anatomical structures called glandular trichomes . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Pharmacokinetics

It is known that pmd shows minimal systemic absorption , indicating that it primarily remains on the surface of the skin or clothing where it is applied. This property contributes to its effectiveness as a topical insect repellent.

Result of Action

The result of PMD’s action is a significant reduction in the risk of insect bites, particularly in areas where insect-borne diseases are prevalent . By disrupting the sensory mechanisms of insects, PMD provides long-lasting protection against insect bites .

Action Environment

The action of PMD can be influenced by environmental factors. For instance, its effectiveness as an insect repellent may vary depending on the specific insect species present in the environment, as well as environmental conditions such as temperature and humidity. Based on laboratory animal studies, p-menthane-3,8-diol poses minimal or no risks to wildlife .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXFTMYMHGYJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0035744
Record name p-Menthane-3,8-diol
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma
Record name p-Menthane-3,8-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name p-Menthane-3,8-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

p-Menthane-3,8-diol

CAS RN

42822-86-6
Record name p-Menthane-3,8-diol
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Record name Citriodiol
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Record name p-Menthane-3,8-diol
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Record name 2-hydroxy-α,α,4-trimethylcyclohexanemethanol
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Record name P-MENTHANE-3,8-DIOL
Source FDA Global Substance Registration System (GSRS)
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Record name p-Menthane-3,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036145
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Synthesis routes and methods I

Procedure details

Citronellal is treated with aqueous sulfuric acid solution of 5 weight % (hereinafter referring to wt. %) in concentration at room temperature to cause the ring closure of citronellal. Then, after the reaction product is extracted with ether or toluene, para-menthane-3,8-diol is obtained by distilling the extract under reduced pressures (J. Am. Chem. Soc., 75, 2367 (1953), examined Japanese Patent Publication 3-80138 and U.S. Pat. No. 5,298,250).
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Synthesis routes and methods II

Procedure details

The above-mentioned problems are resolved by the production method of this invention wherein citronellal is treated with aqueous sulfuric acid solution of 0.02 to 1.0 wt. % in concentration to produce para-menthane-3,8-diol. In case of recovering the produced para-menthane-3,8-diol, a method is preferably adopted, wherein after the reaction product is extracted with an aliphatic hydrocarbon solvent of 5 to 8 in carbon number, the extract is cooled down at temperature higher than the melting point of said aliphatic hydrocarbon solvent and of -10° C. or less to crystallize para-menthane-3,8-diol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does PMD work as an insect repellent?

A1: While the exact mechanism of action remains unclear, research suggests that PMD likely interacts with the olfactory system of insects, interfering with their ability to locate hosts through scent. [] This interaction may involve repelling insects directly or masking attractive host odors. []

Q2: What structural features of PMD are crucial for its repellent activity?

A2: Research suggests that a saturated menthane skeleton with two hydroxyl functions at C-3 and C-8 is essential for repellency against certain tick species. [] Modifying these functionalities, such as replacing them with a single hydroxyl group or introducing unsaturation, significantly reduces repellency. [, ]

Q3: What is the molecular formula and weight of PMD?

A3: The molecular formula of PMD is C10H20O2, and its molecular weight is 172.26 g/mol.

Q4: What are the common methods for synthesizing PMD?

A4: PMD can be synthesized from citronellal, a major component of citronella oil, through an acid-catalyzed cyclization and hydration reaction. [, , , ] This reaction can be carried out using various catalysts, including sulfuric acid, solid acid catalysts, and lignin-derived carbon acid catalysts. [, , , ]

Q5: What analytical techniques are used to characterize and quantify PMD?

A5: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify PMD in essential oils and synthetic mixtures. [, , , ] Other techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can be used to determine the stereochemistry and purity of synthesized PMD isomers. [, ]

Q6: How stable is PMD under different environmental conditions?

A6: PMD is a volatile compound, and its stability can be affected by factors such as temperature, light exposure, and pH. [, , ] Formulating PMD into microcapsules, nanoparticles, or polymer matrices can enhance its stability and prolong its release, improving its efficacy as a repellent. [, , ]

Q7: Are there any specific formulation strategies to improve PMD's solubility or bioavailability?

A7: While PMD exhibits some solubility in water, formulating it with suitable surfactants or incorporating it into liposomes or emulsions can improve its solubility and bioavailability, potentially leading to enhanced repellent efficacy and duration of action. [, ]

Q8: Are there any concerns regarding the environmental impact of PMD?

A8: While considered a natural product, the environmental impact of PMD, particularly its potential effects on aquatic organisms and its persistence in the environment, requires further investigation. [, ]

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